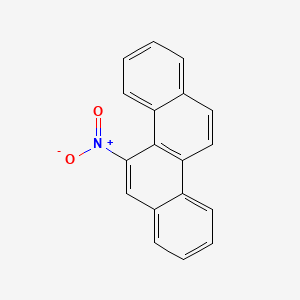
Chrysene, 5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chrysene, 5-nitro- is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H12. Chrysene itself consists of four fused benzene rings, and the addition of a nitro group at the 5th position modifies its chemical properties and potential applications. This compound is of interest in various scientific fields due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Chrysene, 5-nitro- typically involves the nitration of chrysene. This process can be carried out by reacting chrysene with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually require controlled temperatures to avoid over-nitration and to ensure the selective formation of the 5-nitro derivative.
Industrial Production Methods: While the nitration process is commonly used in laboratory settings, industrial production methods may involve more sophisticated techniques to ensure high yield and purity. These methods might include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Chrysene, 5-nitro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group can be further substituted by other electrophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The aromatic rings can be oxidized to form quinones or other oxygenated derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products:
Reduction: Chrysene, 5-amino-.
Oxidation: Chrysene quinones.
Applications De Recherche Scientifique
Chrysene, 5-nitro- has several applications in scientific research:
Chemistry: Used as a reference compound in the study of PAHs and their behavior.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in drug development, particularly in cancer research.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Chrysene, 5-nitro- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The aromatic structure allows it to intercalate with DNA, potentially leading to mutagenic or carcinogenic effects.
Comparaison Avec Des Composés Similaires
Pyrene: Another PAH with four fused benzene rings but without the nitro group.
Tetracene: A PAH with four linearly fused benzene rings.
Triphenylene: A PAH with a different arrangement of four benzene rings.
Uniqueness: Chrysene, 5-nitro- is unique due to the presence of the nitro group, which significantly alters its chemical properties and potential applications compared to other PAHs. This modification enhances its reactivity and makes it a valuable compound for various scientific studies.
Propriétés
Numéro CAS |
89455-17-4 |
|---|---|
Formule moléculaire |
C18H11NO2 |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
5-nitrochrysene |
InChI |
InChI=1S/C18H11NO2/c20-19(21)17-11-13-6-2-3-7-14(13)16-10-9-12-5-1-4-8-15(12)18(16)17/h1-11H |
Clé InChI |
QLZJJKYYXIPEGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


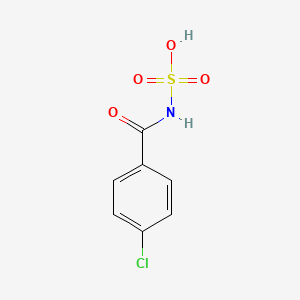
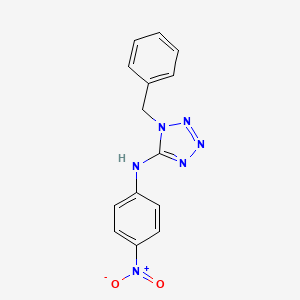
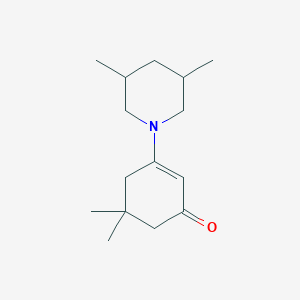
![1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one](/img/structure/B14400999.png)

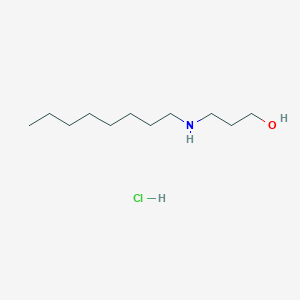

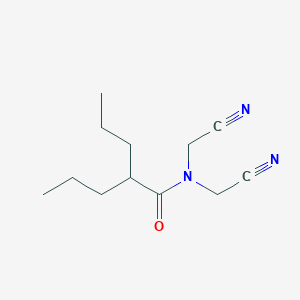
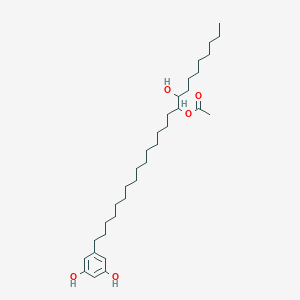


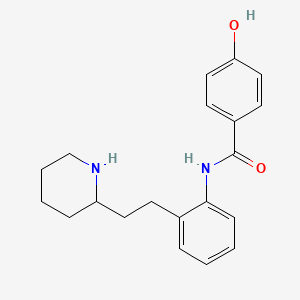
![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)

